molecular formula C21H44N2O6 B1618774 Triethanolamine lauroylsarcosinate CAS No. 16693-53-1

Triethanolamine lauroylsarcosinate

Cat. No.: B1618774
CAS No.: 16693-53-1
M. Wt: 420.6 g/mol
InChI Key: HJDITXMCJQRQLU-UHFFFAOYSA-N
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Description

Triethanolamine lauroylsarcosinate is a compound widely used in the cosmetic and personal care industry. It is a surfactant, which means it helps to reduce the surface tension between substances, making it an effective cleansing and foaming agent. This compound is derived from lauric acid, sarcosine, and triethanolamine, and it is known for its mildness and compatibility with the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethanolamine lauroylsarcosinate is synthesized through the reaction of lauric acid with sarcosine, followed by the addition of triethanolamine. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process ensures high yield and purity of the final product. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the production .

Chemical Reactions Analysis

Types of Reactions: Triethanolamine lauroylsarcosinate primarily undergoes substitution reactions due to the presence of functional groups such as amines and carboxylates. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Triethanolamine lauroylsarcosinate has a wide range of applications in scientific research:

Mechanism of Action

Triethanolamine lauroylsarcosinate acts primarily as a surfactant. Its mechanism of action involves reducing the surface tension between water and oils, allowing for better mixing and cleansing. The compound’s molecular structure, which includes both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, enables it to interact with both water and oil molecules. This interaction helps to emulsify oils and dirt, making them easier to rinse away .

Comparison with Similar Compounds

Uniqueness: Triethanolamine lauroylsarcosinate is unique due to its combination of mildness and effectiveness as a surfactant. Unlike sodium lauryl sulfate, it is less likely to cause skin irritation, making it suitable for use in products designed for sensitive skin. Additionally, its ability to function effectively in a wide range of pH levels and its biodegradability make it an environmentally friendly option .

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-[dodecanoyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;8-4-1-7(2-5-9)3-6-10/h3-13H2,1-2H3,(H,18,19);8-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDITXMCJQRQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066099
Record name Glycine, N-methyl-N-(1-oxododecyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16693-53-1
Record name Lauroylsarcosine triethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16693-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TEA-Lauroyl sarcosinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016693531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-methyl-N-(1-oxododecyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N-methyl-N-(1-oxododecyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-(1-oxododecyl)glycine, compound with 2,2',2''-nitrilotri(ethanol) (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.018
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIETHANOLAMINE LAUROYLSARCOSINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SIE23654C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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